molecular formula C17H19N5O2S B2981098 4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide CAS No. 2034441-78-4

4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide

Cat. No.: B2981098
CAS No.: 2034441-78-4
M. Wt: 357.43
InChI Key: XOJNCEBTABBOIR-UHFFFAOYSA-N
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Description

4-(3-Methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a methoxypyrrolidine ring, a thiazolotriazole moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the methoxypyrrolidine ring, followed by the formation of the thiazolotriazole moiety, and finally, the coupling of these intermediates with a benzamide derivative.

    Methoxypyrrolidine Ring Formation: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Thiazolotriazole Synthesis: This involves the cyclization of thiosemicarbazide with α-haloketones under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the methoxypyrrolidine and thiazolotriazole intermediates with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxypyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used.

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: N-oxides of the methoxypyrrolidine ring.

    Reduction: Amines derived from the benzamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure can be exploited in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide involves its interaction with specific molecular targets. The methoxypyrrolidine ring can interact with enzymes or receptors, modulating their activity. The thiazolotriazole moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The benzamide structure can further stabilize these interactions through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxypyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
  • 4-(3-Methoxypyrrolidin-1-yl)-N-(pyrazolo[3,4-b]pyridin-6-ylmethyl)benzamide

Uniqueness

4-(3-Methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide is unique due to the presence of the thiazolotriazole moiety, which is less common in similar compounds. This moiety can provide additional binding interactions, potentially enhancing the compound’s biological activity and specificity.

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-24-15-6-7-21(9-15)13-4-2-12(3-5-13)16(23)18-8-14-10-25-17-19-11-20-22(14)17/h2-5,10-11,15H,6-9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJNCEBTABBOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CSC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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